N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide
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Overview
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with a diphenylacetamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide are glutamate receptors and acetylcholinesterase . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain, while acetylcholinesterase is involved in the termination of impulse transmissions at cholinergic synapses.
Mode of Action
This compound acts as an antagonist to glutamate receptors . By binding to these receptors, it prevents the action of glutamate, a neurotransmitter, thereby modulating the transmission of signals in the nervous system. It also inhibits acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter important for communication between neurons, particularly in the muscles, heart, and brain.
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can affect various downstream effects, including muscle contraction and heart rate. The antagonistic effect on glutamate receptors can modulate synaptic plasticity, which is crucial for cognitive functions like learning and memory .
Result of Action
The result of the compound’s action is a modulation of neurotransmission in the nervous system. By inhibiting acetylcholinesterase and antagonizing glutamate receptors, it can potentially influence a range of neurological processes and conditions . For instance, it shows anti-inflammatory, antiparkinsonian, and antiherpes activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This is achieved through the cyclization of appropriate precursors, such as 3,4-dihydropyrimidine-2-thiones, with electrophilic reagents like α-bromo ketones or chloroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent like chloroform.
Reduction: Sodium borohydride in ethanol.
Substitution: Various electrophiles and nucleophiles in appropriate solvents.
Major Products
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-2-yl)-N’-phenylhydrazine .
- 2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives .
Uniqueness
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide stands out due to its unique combination of a thiazolopyrimidine core and a diphenylacetamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-18(20(26)24-12-13-27-21(24)22-14)23-19(25)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETLPLDMNVQOFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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